6-(Trifluoromethyl)pyrazin-2-amine
Overview
Description
6-(Trifluoromethyl)pyrazin-2-amine is a chemical compound with the molecular formula C5H4F3N3 . It has a molecular weight of 163.1 . It is a solid substance and is typically stored in a refrigerator .
Molecular Structure Analysis
The InChI code for 6-(Trifluoromethyl)pyrazin-2-amine is 1S/C5H4F3N3/c6-5(7,8)3-1-10-2-4(9)11-3/h1-2H, (H2,9,11) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
6-(Trifluoromethyl)pyrazin-2-amine is a solid substance . It has a molecular weight of 163.1 . The compound is typically stored in a refrigerator .Scientific Research Applications
Optical Properties and Applications in Materials Science
A comprehensive study on trisheterocyclic systems with electron-donating amino groups, including 2,6-di(pyrazin-2-yl)pyridine derivatives, revealed significant insights into their thermal, redox, UV–Vis absorption, and emission properties. These compounds, incorporating the 2,6-di(pyrazin-2-yl)pyridine core, showed notable structure-dependent fluorescence properties in both solution and solid states, indicating potential applications in materials science for optical and electronic devices. The study highlighted the influence of the pyrazinyl structure on enhancing thermal stability and emission efficiency, suggesting its utility in the development of efficient emitters and in understanding the impact of heterocyclic systems on optical properties (Palion-Gazda et al., 2019).
Anticancer Research
Research into novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, prepared from a precursor similar to 6-(trifluoromethyl)pyrazin-2-amine, showcased promising bioactivity against several cancer cell lines, including lung, breast, prostate, and cervical cancers. This study indicates the potential of trifluoromethyl pyrazin derivatives in anticancer drug development, highlighting the importance of structural variations for enhancing biological activity against cancerous cells (Chavva et al., 2013).
Liquid Crystal Materials
An investigation into β-amino triphenylenes and their transformation through aminations and oxidations emphasized the creation of new structures with a pyrazine bridge, showcasing the role of 6-(trifluoromethyl)pyrazin-2-amine in the formation of discotic liquid crystal materials. These materials, exhibiting donor-acceptor fragments and unique shape properties, present significant implications for advanced material science applications, particularly in the development of liquid crystal displays and other optical technologies (Xiao et al., 2015).
Novel Synthetic Routes and Chemical Transformations
The development of a concise method for synthesizing 6-methyl-pyrazin-2-yl-amines from readily available materials highlights the versatility of pyrazine derivatives in chemical synthesis. This approach, involving the alkylation of 2,6-dichloropyrazine via malonate derivatives, underlines the significance of 6-(trifluoromethyl)pyrazin-2-amine as a precursor in the synthesis of complex pyrazine-containing compounds, opening new avenues for chemical transformations and the preparation of pharmaceuticals and agrochemicals (Colbon et al., 2008).
Safety And Hazards
properties
IUPAC Name |
6-(trifluoromethyl)pyrazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3/c6-5(7,8)3-1-10-2-4(9)11-3/h1-2H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBKXKZEXQCCFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40537441 | |
Record name | 6-(Trifluoromethyl)pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40537441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)pyrazin-2-amine | |
CAS RN |
69816-35-9 | |
Record name | 6-(Trifluoromethyl)pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40537441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(trifluoromethyl)pyrazin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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